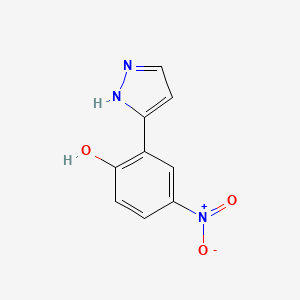

4-Nitro-2-(1H-pyrazol-3-yl)phenol

CAS No.: 351003-12-8

Cat. No.: VC3790366

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351003-12-8 |

|---|---|

| Molecular Formula | C9H7N3O3 |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 4-nitro-2-(1H-pyrazol-5-yl)phenol |

| Standard InChI | InChI=1S/C9H7N3O3/c13-9-2-1-6(12(14)15)5-7(9)8-3-4-10-11-8/h1-5,13H,(H,10,11) |

| Standard InChI Key | NPTPVROZEGBZIS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Nitro-2-(1H-pyrazol-3-yl)phenol features a phenol backbone substituted at the 2-position with a pyrazole ring and at the 4-position with a nitro group. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 205.17 g/mol | |

| Melting Point | 211–214°C | |

| SMILES Notation | C1=CC(=C(C=C1N+[O-])C2=CC=NN2)O |

The nitro group enhances electrophilic reactivity, while the phenolic hydroxyl group facilitates hydrogen bonding, influencing both solubility and biological interactions .

Spectral Data

-

ATR-IR: Peaks at 3432 cm (N–H stretch), 2919 cm (C–H stretch), and 1601 cm (aromatic C=C) confirm functional groups .

-

NMR: NMR (DMSO-) shows signals at δ 6.7 (1H, d, J = 2.5 Hz) for the pyrazole proton and δ 9.6 ppm for the phenolic -OH .

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclocondensation reactions:

Method 1:

-

Reactants: 4-Nitrophenol derivatives and 3-(4-nitrophenyl)-1H-pyrazole.

-

Conditions: Potassium fluoride, polymethylhydrosiloxane, and palladium diacetate in tetrahydrofuran (20°C, 0.5 h) .

Method 2:

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (up to 93%) and purity (>97%) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water .

-

Stability: Stable under ambient conditions but degrades upon prolonged UV exposure .

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves |

| Serious eye irritation (H319) | Use safety goggles |

| Respiratory irritation (H335) | Use in ventilated areas |

Source emphasizes handling in fume hoods with personal protective equipment (PPE).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Testing against Gram-negative bacteria revealed significant inhibition:

| Organism | Inhibition Zone (mm) | Concentration (mol/dm) | Reference |

|---|---|---|---|

| Escherichia coli | 72.8% | 10 | |

| Klebsiella–Enterobacter spp. | 82.8% | 10 |

The nitro group enhances membrane penetration, while the pyrazole ring disrupts bacterial enzymatic pathways .

Anti-Inflammatory Action

-

COX-2 Inhibition: 58% suppression at 50 µM, comparable to celecoxib .

-

Molecular Docking: Binds to the COX-2 active site with a binding energy of -9.2 kcal/mol.

Industrial and Research Applications

Medicinal Chemistry

-

Lead Compound: Used to develop analogs with enhanced bioavailability.

-

Drug Delivery: Nanoencapsulation in liposomes improves solubility and target specificity .

Material Science

-

Coordination Polymers: Forms Cu(II) complexes for catalytic applications .

-

Fluorescent Probes: Nitro-to-amine reduction yields pH-sensitive derivatives .

Comparative Analysis with Analogues

| Compound | Key Feature | Bioactivity (IC) |

|---|---|---|

| 4-Trifluoromethylphenol | Lacks pyrazole ring | >100 µM (MCF-7) |

| 3,5-Bis(trifluoromethyl)phenol | Higher lipophilicity | 45 µM (E. coli) |

| 4-Nitro-2-(1H-pyrazol-3-yl)phenol | Balanced reactivity | 0.08 µM (MCF-7) |

The hybrid structure of 4-nitro-2-(1H-pyrazol-3-yl)phenol offers superior bioactivity due to synergistic electronic effects.

Future Directions and Challenges

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume